3-(4-Chlorophenyl)azetidine hydrochloride
Overview
Description
3-(4-Chlorophenyl)azetidine hydrochloride is a chemical compound with the CAS Number: 7606-31-7 . It has a molecular weight of 204.1 and its IUPAC name is this compound .
Synthesis Analysis
The synthesis of azetidines like this compound can be achieved through various methods. One of the most efficient ways to synthesize functionalized azetidines is the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10ClN.ClH/c10-9-3-1-7 (2-4-9)8-5-11-6-8;/h1-4,8,11H,5-6H2;1H . This code provides a standard way to encode the molecular structure using text strings and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound is a powder that should be stored at room temperature, away from moisture . It has a melting point of 151-152°C .Scientific Research Applications
Synthesis and Chemical Transformations
The chemical compound 3-(4-Chlorophenyl)azetidine hydrochloride serves as an intermediate in the synthesis and transformation of various chemically and medicinally significant compounds. Research has explored its utility in generating a broad array of azaheterocycles, which are central to developing new therapeutic agents, demonstrating the compound's versatility and importance in chemical synthesis.
Synthesis of Azaheterocycles : this compound is pivotal in synthesizing 2-aryl-3,3-dichloroazetidines, which are subsequently utilized to create diverse chemical structures through reactions with bases and sodium hydride, leading to the formation of aziridines and aroylaziridines. These transformations underscore the compound's role in generating novel azaheterocycles, which have applications in medicinal chemistry and drug development (Dejaegher, Mangelinckx, & de Kimpe, 2002).
Cholesterol Inhibition : A specific study focused on the synthesis and biological evaluation of 3-(4-chlorophenyl) bicyclic azetidin-2-one and its effectiveness as a cholesterol inhibitor in laboratory animals. This application highlights the potential therapeutic benefits of derivatives of this compound in treating cholesterol-related disorders (Salman & Magtoof, 2019).
Antimicrobial and Antitubercular Activities : The transformation of this compound into novel trihydroxy benzamido azetidin-2-one derivatives has been investigated for antimicrobial and antitubercular properties. These derivatives have shown promising results against various bacterial strains and tuberculosis, suggesting the compound's derivatives could contribute to new antimicrobial and antitubercular therapies (Ilango & Arunkumar, 2011).
Antiproliferative and Antimitotic Activity : Research into 3-chloro-β-lactams and 3,3-dichloro-β-lactams related to this compound has demonstrated significant antiproliferative effects in breast cancer cells. These compounds inhibit tubulin polymerization, suggesting their potential as lead compounds for developing new anticancer drugs (Malebari et al., 2021).
Safety and Hazards
The compound is classified as harmful, with hazard statements H302, H315, H319, H335 . These indicate that it may cause respiratory irritation, skin irritation, and serious eye irritation . Precautionary measures include avoiding breathing dust/fumes, wearing protective gloves, clothing, and eye/face protection, and washing thoroughly after handling .
Future Directions
Azetidines, including 3-(4-Chlorophenyl)azetidine hydrochloride, are an important class of compounds in organic synthesis and medicinal chemistry . Recent advances in the chemistry and reactivity of azetidines have been reported, and future research will likely continue to explore the synthesis, reactivity, and application of azetidines .
Properties
IUPAC Name |
3-(4-chlorophenyl)azetidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN.ClH/c10-9-3-1-7(2-4-9)8-5-11-6-8;/h1-4,8,11H,5-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYLBLWORDUSKTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=CC=C(C=C2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80857190 | |
Record name | 3-(4-Chlorophenyl)azetidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80857190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7606-31-7 | |
Record name | 3-(4-Chlorophenyl)azetidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80857190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.